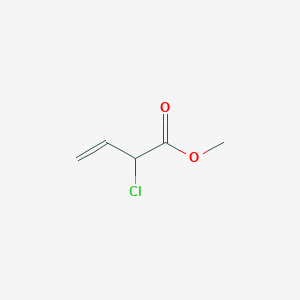

Methyl 2-chlorobut-3-enoate

Description

Contextualizing α-Halo-α,β-Unsaturated Esters in Synthetic Chemistry

α-Halo-α,β-unsaturated esters are a class of organic compounds that serve as valuable intermediates in organic synthesis. mdpi.com Their chemical architecture, featuring an electron-withdrawing halogen and an ester group adjacent to a carbon-carbon double bond, makes them highly reactive and amenable to a variety of chemical transformations.

These compounds are frequently employed in carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular skeletons. acs.org For instance, they are used in the Wittig reaction to create various alkenes and in the Baylis-Hillman reaction. mdpi.comorganic-chemistry.org The samarium diiodide (SmI₂) promoted addition of α-halo-α,β-unsaturated esters to aldehydes and ketones provides an efficient route to (Z)-2-(1-hydroxyalkyl)-2,3-alkenoates, which are valuable adducts. acs.orgorganic-chemistry.org

The synthesis of α-halo-α,β-unsaturated esters can be achieved with high stereoselectivity. Methods have been developed for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated compounds from aldehydes and trihaloesters, promoted by manganese. rsc.org Another approach involves a one-pot tandem halogenation-oxidation-Wittig reaction using alcohols as starting materials to produce Z-configured α-bromo-α,β-unsaturated esters. mdpi.com This versatility and the ability to control stereochemistry make α-halo-α,β-unsaturated esters powerful tools for synthetic chemists. mdpi.comrsc.org

Scope and Significance of Methyl 2-chlorobut-3-enoate as a Research Target

This compound, as a specific example of an α-halo-α,β-unsaturated ester, has attracted research interest for its potential applications in targeted synthesis. It is described as a benzyl-functionalized cyclization product. biosynth.com

A significant application of this compound is in the diastereoselective synthesis of other valuable molecules. biosynth.com It is synthesized from homoallylamines in the presence of carbamates, where a transition metal or a stereochemical change induces the cyclization reaction with high yield and diastereoselectivity. biosynth.com The resulting products, such as homoallylic amines, are important intermediates in the development of pharmaceuticals and pesticides. biosynth.com This highlights the role of this compound as a key building block for creating biologically significant molecules. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPZRFUOVMVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for Methyl 2 Chlorobut 3 Enoate

Direct Synthesis Strategies

Direct synthetic routes to Methyl 2-chlorobut-3-enoate involve the formation of the final molecular framework in a limited number of steps from closely related precursors. These methods are often favored for their efficiency and atom economy.

Esterification Routes from Corresponding Carboxylic Acids

One of the most straightforward approaches to this compound is the esterification of its corresponding carboxylic acid, 2-chlorobut-3-enoic acid. uni.lunih.gov This method leverages the well-established Fischer esterification reaction, a cornerstone of organic synthesis.

The precursor, 2-chlorobut-3-enoic acid, also known as α-chlorovinylacetic acid, is a key starting material for this route. uni.lu The esterification reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is often driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Reaction Scheme:

While specific kinetic and yield data for the esterification of 2-chlorobut-3-enoic acid are not extensively reported in readily available literature, the general principles of Fischer esterification suggest that good to excellent yields can be achieved under optimized conditions. The reaction parameters, including temperature, reaction time, and catalyst concentration, would need to be empirically determined to maximize the yield of this compound.

Table 1: General Conditions for Fischer Esterification

| Parameter | Typical Conditions |

| Reactants | Carboxylic Acid, Alcohol (in excess) |

| Catalyst | Concentrated H₂SO₄, HCl (gas), or other strong acids |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and distillation |

Halogenation of Unsaturated Ester Precursors

An alternative direct approach involves the halogenation of a suitable unsaturated ester precursor, such as methyl but-3-enoate (B1239731). This strategy focuses on the introduction of the chlorine atom at the desired position of the pre-existing ester framework.

Electrophilic chlorination of the double bond in methyl but-3-enoate can be achieved using various chlorinating agents. However, this approach presents a significant challenge in terms of regioselectivity. The addition of an electrophilic chlorine species to the double bond could potentially lead to a mixture of products, including the desired 2-chloro isomer and the 3- and 4-chloro isomers.

Common electrophilic chlorinating agents include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂). The reaction conditions, such as the solvent and the presence of catalysts or initiators, can influence the product distribution. For instance, acid-catalyzed halogenation of aldehydes and ketones is known to proceed via an enol intermediate, leading to α-halogenation. libretexts.orgyoutube.com A similar mechanism could potentially be exploited for the α-chlorination of methyl but-3-enoate.

Achieving high regioselectivity to favor the formation of this compound over other isomers is a critical aspect of this synthetic route. The directing effect of the ester group and the choice of the chlorinating agent and reaction conditions play a pivotal role in controlling the position of chlorination.

While the direct electrophilic addition to the double bond of methyl but-3-enoate might not be highly regioselective for the 2-position, alternative strategies can be envisioned. For instance, the Hell-Volhardt-Zelinski reaction, typically used for the α-bromination of carboxylic acids, provides a precedent for α-halogenation. youtube.com This reaction involves the in situ formation of an acyl halide, which then enolizes and reacts with the halogen. A similar approach using a chlorinating agent could potentially be adapted for the synthesis of 2-chlorobut-3-enoic acid, which could then be esterified.

Furthermore, modern synthetic methods for regioselective halogenation, potentially involving transition-metal catalysis or the use of specific directing groups, could offer a more controlled route to the desired product. nih.gov However, specific applications of these methods for the synthesis of this compound are not widely documented.

Indirect Synthetic Pathways

Indirect synthetic pathways involve the construction of the target molecule through a series of transformations, often starting from precursors that are structurally more distant from the final product. These routes can offer advantages in terms of stereochemical control and the ability to introduce specific functionalities.

Derivatization from Homoallylamines via Diastereoselective Cyclization Methodologies

A notable indirect route to this compound involves the derivatization of homoallylamines through a diastereoselective cyclization process. This method is highlighted by chemical suppliers as a synthetic route for the compound. The synthesis is described as proceeding from homoallylamines in the presence of carbamates, with the cyclization being induced by a transition metal or a stereochemical change. This process is reported to yield the desired stereochemistry with high diastereoselectivity.

Transformation from Azido-Substituted Unsaturated Esters

The conversion of azido-substituted unsaturated esters into their corresponding chloro derivatives represents a potential, though less commonly documented, pathway for the synthesis of compounds like this compound. This transformation would conceptually involve the replacement of the azido (B1232118) group with a chlorine atom. Vinyl azides are known to be versatile precursors in organic synthesis, often undergoing thermal or photochemical decomposition to generate reactive intermediates such as 2H-azirines or vinyl nitrenes.

While direct substitution of the azide (B81097) group with a chloride anion is not a standard procedure, the transformation could potentially be achieved through multi-step sequences. One hypothetical approach could involve the reaction of an appropriate azido-substituted unsaturated ester with a source of electrophilic chlorine. The high reactivity of the azide functionality and its ability to be converted into other nitrogen-containing groups could also be exploited. For instance, the reduction of the azide to an amine, followed by a diazotization-chlorination sequence (a Sandmeyer-type reaction), is a classic method for introducing a chlorine atom, although its application to an unsaturated ester system would require careful optimization to avoid side reactions involving the double bond.

Further research into the reaction of vinyl azides with chlorinating agents could unveil more direct and efficient methods for this transformation. The development of such a methodology would provide a novel route to α-chloro-α,β-unsaturated esters from readily available azido precursors.

Utility of Allylic Hydroxy Precursors in Ester Synthesis

A more established and practical approach for the synthesis of this compound involves the use of allylic hydroxy precursors. A key starting material for this route is methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate. This precursor contains the essential carbon skeleton and the ester functionality, with a hydroxyl group at the α-position to the ester.

The conversion of the allylic alcohol functionality in methyl 2-hydroxybut-3-enoate to the corresponding chloride can be achieved using a variety of standard chlorinating agents. The choice of reagent is crucial to ensure high yield and selectivity, minimizing potential side reactions such as rearrangement of the double bond or reactions at the ester group.

Commonly employed reagents for the chlorination of allylic alcohols include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and Appel-type conditions (triphenylphosphine and a chlorine source like carbon tetrachloride or hexachloroacetone). The reaction mechanism typically involves the activation of the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion in an Sₙ2 or Sₙ2' fashion.

The reaction conditions, including solvent, temperature, and the presence of a base (such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproducts), must be carefully controlled to optimize the yield of this compound.

Table 1: Comparison of Chlorinating Agents for Allylic Alcohols

| Reagent System | Typical Conditions | Advantages | Potential Disadvantages |

| Thionyl Chloride (SOCl₂) | Aprotic solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | Readily available, gaseous byproducts are easily removed | Can lead to rearrangements, harsh conditions for sensitive substrates |

| Phosphorus Trichloride (PCl₃) | Aprotic solvent | Effective for primary and secondary alcohols | Can be difficult to handle, acidic byproducts |

| Appel Reaction (PPh₃/CCl₄) | Aprotic solvent (e.g., CH₂Cl₂, MeCN) | Mild conditions, high stereoselectivity (inversion of configuration) | Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct |

Approaches Involving Organometallic Reagents

Organometallic reagents offer a powerful and versatile strategy for the stereoselective synthesis of substituted alkenes, including α-chloro-α,β-unsaturated esters. A particularly effective approach involves the use of organocopper reagents, often referred to as Gilman reagents (lithium dialkylcuprates, R₂CuLi).

A plausible synthetic route to this compound using this methodology would start with an acetylenic ester, such as methyl propiolate. The key step is the conjugate addition (or carbocupration) of a methyl group to the alkyne. This is typically achieved by reacting methyl propiolate with a lithium dimethylcuprate(I) reagent. This reaction proceeds with high syn-selectivity, meaning the methyl group and the copper moiety add to the same face of the triple bond, leading to the formation of a specific (Z)-vinylcuprate intermediate.

This vinylcuprate intermediate is a powerful nucleophile and can be trapped in situ with an electrophilic chlorine source. Suitable chlorinating agents for this purpose include N-chlorosuccinimide (NCS) or other similar reagents. The reaction of the vinylcuprate with the electrophilic chlorine source results in the formation of the desired this compound with retention of the double bond geometry established in the carbocupration step.

This organometallic approach provides excellent control over the stereochemistry of the final product and is a highly valuable method for the synthesis of stereodefined α,β-unsaturated compounds.

Table 2: Key Steps in the Organometallic Synthesis

| Step | Reactants | Intermediate/Product | Key Features |

| 1. Carbocupration | Methyl propiolate, Lithium dimethylcuprate(I) | (Z)-Vinylcuprate | High syn-selectivity, formation of a carbon-carbon bond |

| 2. Chlorination | (Z)-Vinylcuprate, N-Chlorosuccinimide (NCS) | This compound | Trapping of the organometallic intermediate, retention of stereochemistry |

Chemical Reactivity and Advanced Transformations of Methyl 2 Chlorobut 3 Enoate

Reactivity of the Carbon-Carbon Double Bond

The double bond in Methyl 2-chlorobut-3-enoate is electron-rich, making it susceptible to attack by electrophiles. The presence of the chlorine atom and the ester group also influences the regioselectivity and stereoselectivity of these reactions.

Electrophilic addition is a fundamental reaction of alkenes. libretexts.org In the context of this compound, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Halogenation involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond. The reaction typically proceeds through a halonium ion intermediate, resulting in anti-addition of the two halogen atoms. The specific products and their stereochemistry depend on the reaction conditions and the specific halogen used.

Hydrogenation of the carbon-carbon double bond in this compound yields Methyl 2-chlorobutanoate. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The process generally results in the syn-addition of two hydrogen atoms across the double bond.

The addition of unsymmetrical reagents, such as hydrogen halides (HX), to the double bond of this compound can lead to two different constitutional isomers. The regioselectivity of this addition is governed by Markovnikov's rule and anti-Markovnikov additions.

Markovnikov's Rule: This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. msu.edu The formation of the more stable carbocation intermediate dictates the major product. leah4sci.comyoutube.com For this compound, the addition of H-X would be expected to proceed via the more stable secondary carbocation, leading to the Markovnikov product.

Anti-Markovnikov Addition: In certain conditions, particularly in the presence of peroxides for HBr addition, the reaction can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, where the hydrogen atom adds to the more substituted carbon.

| Reagent | Conditions | Major Product | Regioselectivity |

| HBr | No Peroxides | Methyl 2-bromo-2-chlorobutanoate | Markovnikov |

| HBr | Peroxides | Methyl 3-bromo-2-chlorobutanoate | Anti-Markovnikov |

| H₂O, H⁺ | - | Methyl 2-chloro-3-hydroxybutanoate | Markovnikov |

| BH₃, THF then H₂O₂, NaOH | - | Methyl 2-chloro-4-hydroxybutanoate | Anti-Markovnikov |

While less common for simple alkenes, the carbon-carbon double bond in this compound can undergo nucleophilic addition, particularly in a conjugate or 1,4-addition fashion, due to the electron-withdrawing nature of the adjacent ester group.

Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. pressbooks.pubwikipedia.org In the case of this compound, a nucleophile attacks the β-carbon of the double bond. wikipedia.org This creates an enolate intermediate which is then protonated to give the final product. wikipedia.org This type of reaction is facilitated by the polarization of the molecule, which makes the β-carbon electrophilic. pressbooks.pubwikipedia.org

Soft nucleophiles, such as Gilman reagents (organocuprates), enamines, and thiols, are typically used for conjugate additions. The reaction is a powerful tool for carbon-carbon bond formation.

| Nucleophile (Nu⁻) | Product |

| R₂CuLi | Methyl 4-alkyl-2-chlorobutanoate |

| RSH | Methyl 2-chloro-4-(alkylthio)butanoate |

| RNH₂ | Methyl 4-(alkylamino)-2-chlorobutanoate |

Nucleophilic Addition Reactions

Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder of related structures)

While specific Diels-Alder reactions involving this compound are not extensively documented, the reactivity of structurally related compounds provides significant insight into its potential as a dienophile. A close analogue, Methyl 2-oxobut-3-enoate, which features a ketone in place of the chlorine atom, has been shown to be a highly reactive dienophile in [4+2] cycloaddition reactions. dtu.dk This reactivity stems from the electron-withdrawing nature of the ester and keto groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with electron-rich dienes.

Methyl 2-oxobut-3-enoate, generated in situ from the oxidation of Methyl 2-hydroxybut-3-enoate (MVG), readily reacts with various 1,3-dienes. dtu.dk These reactions typically proceed in a one-pot fashion where the oxidation is followed by the addition of the diene, affording functionalized cyclohexene products in moderate to good yields. dtu.dk

Furthermore, at room temperature, Methyl 2-oxobut-3-enoate undergoes a slow dimerization via an unusual hetero-Diels-Alder reaction, where one molecule acts as the dienophile and the other as the heterodiene. dtu.dk This self-cycloaddition underscores the high reactivity of such 2-substituted but-3-enoate (B1239731) systems. Given the electronic similarities, it is plausible that this compound could participate in similar cycloaddition reactions, serving as a dienophile to yield chlorinated cyclic adducts.

| Diene | Product | Yield (%) | Reference |

|---|---|---|---|

| Isoprene | Methyl 1-methyl-4-acetylcyclohex-3-ene-1-carboxylate | 72 | dtu.dk |

| 2,3-Dimethyl-1,3-butadiene | Methyl 1,2-dimethyl-4-acetylcyclohex-3-ene-1-carboxylate | 78 | dtu.dk |

| Cyclopentadiene | Methyl 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 55 | dtu.dk |

| (E)-1-methoxy-1,3-butadiene | Methyl 4-acetyl-2-methoxycyclohex-3-ene-1-carboxylate | 60 | dtu.dk |

Reactivity of the Halogen Moiety

The chlorine atom in this compound is positioned at an allylic carbon, which significantly influences its reactivity. This placement makes it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The allylic nature of the chloride makes it a good substrate for nucleophilic substitution reactions. These reactions can proceed through two main pathways: a direct substitution (SN2) or a substitution with allylic rearrangement (SN2'). youtube.com

SN2 Pathway: A nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and resulting in the "normal" product where the nucleophile is attached to the C2 position.

SN2' Pathway: The nucleophile attacks the terminal carbon (C4) of the double bond. This induces a shift of the double bond and subsequent elimination of the chloride ion from the C2 position, leading to a "rearranged" product.

The ratio of these two products can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. Both soft and hard nucleophiles, including amines, alcohols, and carbanions, can be employed in these substitutions. sioc-journal.cn

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed)

This compound is an excellent electrophile for palladium-catalyzed cross-coupling reactions, particularly the asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction. mdpi.com In this process, a palladium(0) catalyst reacts with the allylic chloride to form a π-allylpalladium(II) intermediate. This complex is electrophilic and can be attacked by a wide range of nucleophiles, such as stabilized enolates (e.g., from malonates), enamines, or organometallic reagents. mdpi.comnih.gov

The utility of this methodology lies in its ability to form carbon-carbon and carbon-heteroatom bonds with high levels of control. By using chiral ligands with the palladium catalyst, it is possible to achieve high enantioselectivity in the formation of new stereocenters. nih.govchemrxiv.org The reaction tolerates a broad scope of nucleophiles and can be adapted for various synthetic strategies. scispace.com While direct Suzuki coupling with this compound is not explicitly detailed, the successful ligand-free Suzuki coupling of the similar Methyl (E)-4-bromobut-2-enoate with arylboronic acids suggests that such transformations could be feasible under appropriate conditions. researchgate.net

Reactivity of the Ester Functionality

The methyl ester group is another key reactive site in the molecule, allowing for transformations such as hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-chlorobut-3-enoic acid. rsc.orgyoutube.com

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by refluxing the ester with a dilute aqueous acid (e.g., HCl or H₂SO₄). youtube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. youtube.com

Transesterification, the conversion of one ester to another, can also be achieved. This is typically accomplished by reacting this compound with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction often requires using the new alcohol as the solvent or removing methanol (B129727) as it is formed to drive the reaction to completion.

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. libretexts.orgmasterorganicchemistry.com

The reaction involves the nucleophilic addition of two hydride equivalents from LiAlH₄ to the ester's carbonyl carbon. chemistrysteps.com The first addition forms a tetrahedral intermediate, which then collapses to release a methoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol, 2-chlorobut-3-en-1-ol, after an aqueous workup. chemistrysteps.com While LiAlH₄ can reduce alkyl halides, the ester reduction is generally faster and more favorable under standard conditions, allowing for chemoselective transformation.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ |

| 2-chlorobut-3-en-1-ol | C₄H₇ClO |

| 2-chlorobut-3-enoic acid | C₄H₅ClO₂ |

| Cyclopentadiene | C₅H₆ |

| Hydrochloric acid | HCl |

| Isoprene | C₅H₈ |

| Lithium aluminum hydride | AlH₄Li |

| Methanol | CH₄O |

| Methyl (E)-4-bromobut-2-enoate | C₅H₇BrO₂ |

| This compound | C₅H₇ClO₂ |

| Methyl 2-hydroxybut-3-enoate | C₅H₈O₃ |

| Methyl 2-oxobut-3-enoate | C₅H₆O₃ |

| Potassium hydroxide | KOH |

| Sodium hydroxide | NaOH |

| Sulfuric acid | H₂SO₄ |

Complex Rearrangement Reactions

The palladium-catalyzed transposition of allylic esters represents a significant transformation in organic synthesis. Research in this area has explored the rearrangement of compounds structurally similar to this compound, such as methyl 2-acyloxybut-3-enoates.

A notable study developed a palladium(0)-catalyzed method for the rearrangement of methyl 2-acyloxybut-3-enoates into their corresponding methyl 4-acyloxycrotonates. researchgate.net This transformation is efficiently carried out at room temperature using a 2% loading of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), yielding good results with acetate, benzoate, and propanoate esters. researchgate.net

The mechanism of this transposition was investigated through crossover experiments involving methyl 2-acetoxybut-3-enoate. The findings indicate that the reaction proceeds via the formation of an intermediate π-allyl palladium(II) complex. This complex is then subjected to an intermolecular attack by an acetate nucleophile. researchgate.net In contrast, the rearrangement of methyl 2-(methoxycarbonyloxy)but-3-enoate results in methyl 4-methoxycrotonate, a consequence of the decarboxylation of the intermediate methyl carbonate to methoxide. researchgate.net

The Tsuji-Trost reaction is a fundamental palladium-catalyzed allylic alkylation. The process initiates with the coordination of a Pd(0) catalyst to the alkene, forming an η² π-allyl complex. This is followed by oxidative addition, which expels the leaving group and forms an η³ π-allyl complex. organic-chemistry.org The subsequent reaction pathway depends on the nature of the nucleophile. "Soft" nucleophiles (from conjugate acids with pKa < 25) add directly to the allyl group, while "hard" nucleophiles first attack the palladium center, followed by reductive elimination. organic-chemistry.org

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl 2-acetoxybut-3-enoate | Pd(PPh₃)₄ (2 mol%) | Methyl 4-acetoxycrotonate | Good |

| Methyl 2-benzoyloxybut-3-enoate | Pd(PPh₃)₄ (2 mol%) | Methyl 4-benzoyloxycrotonate | Good |

| Methyl 2-propanoyloxybut-3-enoate | Pd(PPh₃)₄ (2 mol%) | Methyl 4-propanoyloxycrotonate | Good |

| Methyl 2-(methoxycarbonyloxy)but-3-enoate | Pd(PPh₃)₄ (2 mol%) | Methyl 4-methoxycrotonate | - |

Photochemical Transformations of Related Azirine Analogues

The photochemical behavior of 2H-azirines, particularly those with vinyl substituents, provides insight into potential transformations of azirine analogues of this compound. The photochemistry of these strained three-membered rings is characterized by the cleavage of the C(2)-C(3) bond, leading to the formation of reactive nitrile ylide intermediates. uzh.ch

Upon irradiation, vinyl-substituted 2H-azirines undergo this characteristic ring-opening to generate vinyl-substituted nitrile ylides. These 1,3-dipolar intermediates are highly reactive and can participate in various intramolecular and intermolecular cycloaddition reactions. acs.orgnih.gov For instance, these nitrile ylides can react with a variety of dipolarophiles, such as activated alkenes and alkynes, in [3+2] cycloaddition reactions to furnish five-membered heterocyclic rings. nih.gov

The photolysis of 2H-azirines in the presence of aldehydes and ketones leads to the formation of 3-oxazoline derivatives. uzh.ch Similarly, reactions with esters have been explored. While direct cycloadditions with carboxylic esters were not commonly described, reactions with acyl chlorides followed by alcohol treatment can produce 5-alkoxy-3-oxazolines. uzh.ch

Visible light-induced reactions of vinyl azides can also generate 2H-azirines as key intermediates, which can then undergo further transformations. rsc.org This approach offers a milder alternative to UV photolysis for generating the reactive nitrile ylide intermediates. rsc.orgnih.gov

| Azirine Analogue | Reaction Type | Intermediate | Product Class |

|---|---|---|---|

| Vinyl-substituted 2H-azirine | Photochemical Ring-Opening | Nitrile Ylide | Heterocyclic compounds via cycloaddition |

| 3-Phenyl-2H-azirine | Photolysis with Aldehydes | Benzonitrilio-methanide | 3-Oxazolines |

| Vinyl Azide (B81097) | Visible Light Photocatalysis | 2H-Azirine | Various N-heterocycles |

Wittig Reactions and Stereochemistry of Related Phosphonate Esters

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, typically yielding alkenes with a high degree of stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction is particularly relevant when considering the synthesis of analogues of this compound from related phosphonate esters.

The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The stereochemical outcome is influenced by steric factors during the formation of the intermediate oxaphosphetane. The antiperiplanar approach of the phosphonate carbanion to the carbonyl group is favored, which ultimately leads to the E-alkene after elimination of the phosphate byproduct. organic-chemistry.org

The reactivity and stereoselectivity of the HWE reaction can be influenced by the structure of the phosphonate ester and the reaction conditions. For instance, phosphonates with electron-withdrawing groups, such as trifluoromethyl, can accelerate the elimination step and enhance the formation of (Z)-alkenes under specific conditions, known as the Still-Gennari modification. nrochemistry.com The choice of base and solvent can also play a crucial role in determining the product distribution. alfa-chemistry.comorganic-chemistry.org

Studies on the reaction of Z- and E-isomers of methyl 4-bromo-3-methylbut-2-enoate with triethyl phosphite to form the corresponding phosphonate esters have shown that this initial step proceeds with retention of configuration. However, the subsequent reaction of these Z- and E-phosphonate esters with aldehydes leads to extensive stereomutation of the double bond. wikipedia.org

| Reactants | Reaction Type | Key Intermediate | Major Product Stereochemistry |

|---|---|---|---|

| Stabilized Phosphonate Carbanion + Aldehyde/Ketone | Horner-Wadsworth-Emmons | Oxaphosphetane | (E)-Alkene |

| Aldehyde + Phosphonate with EWG (e.g., -CF₃) | Still-Gennari Modification of HWE | Oxaphosphetane | (Z)-Alkene |

| Z- or E-phosphonate ester + Aldehyde | Horner-Wadsworth-Emmons | Oxaphosphetane | Mixture of isomers (extensive stereomutation) |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Models for Electrophilic Additions

Electrophilic additions to the carbon-carbon double bond of methyl 2-chlorobut-3-enoate are a key class of reactions. The regioselectivity and stereoselectivity of these additions are dictated by the electronic and steric properties of the molecule and the nature of the electrophile.

The addition of halogens (e.g., Br₂, Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. In the case of this compound, the reaction with a halogen would involve the formation of a chloronium or bromonium ion. This three-membered ring intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion (or another nucleophile present in the reaction mixture) occurs in an anti-fashion, leading to the formation of a vicinal dihalide.

The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents. The ester group (-COOCH₃) is electron-withdrawing, which can influence the stability of the partial positive charges on the carbon atoms of the halonium ion.

| Intermediate | Description | Expected Outcome |

| Halonium Ion | A three-membered ring containing a positively charged halogen atom. | Leads to anti-addition of the halogen across the double bond. |

It is important to note that while this is a general mechanism for electrophilic halogenation, specific experimental studies on this compound are necessary to confirm the precise nature and reactivity of the halonium ion intermediate in this particular system.

In the presence of a strong acid, the carbonyl oxygen of the ester group in this compound can be protonated. This activation can facilitate various reactions. While electrophilic addition to the alkene is a primary pathway, the potential for enol formation and its involvement in subsequent reactions should be considered.

An enol is a constitutional isomer of a carbonyl compound, characterized by a hydroxyl group attached to a carbon-carbon double bond. Acid catalysis can promote the tautomerization of the keto form (the ester) to its enol form. The enol, with its electron-rich double bond, can then act as a nucleophile.

However, for this compound, the primary site of unsaturation is the C3-C4 double bond, which is not directly conjugated with the carbonyl group. Therefore, the formation of a conventional enol at the C2 position would not be the most straightforward pathway under typical acid-catalyzed conditions for electrophilic addition to the C3-C4 double bond. Instead, acid-catalyzed hydration of the alkene would likely proceed via protonation of the double bond to form a carbocation intermediate, followed by nucleophilic attack by water. The stability of the resulting carbocation would determine the regiochemical outcome of the addition.

Acid scavengers, which are bases added to a reaction mixture to neutralize any acid present, can have a significant impact on the regioselectivity of electrophilic additions, particularly when the reaction can proceed through multiple pathways. In reactions that may generate acidic byproducts, an acid scavenger can prevent acid-catalyzed side reactions or rearrangements.

For electrophilic additions to this compound, if an acid-catalyzed pathway leads to a different regioisomer than a non-catalyzed pathway, the addition of an acid scavenger would favor the latter. For instance, if protonation of the double bond leads to a carbocation that can rearrange to a more stable carbocation before nucleophilic attack, an acid scavenger could suppress this rearrangement by preventing the initial protonation. Detailed experimental studies involving various electrophiles and the use of acid scavengers would be required to fully elucidate their effect on the regioselectivity of reactions involving this compound.

Mechanisms of Catalytic Transformations

Transition metal catalysis offers powerful methods for the functionalization of molecules like this compound. Palladium-based catalysts, in particular, are known to mediate a variety of transformations involving allylic systems.

This compound is described as a potential precursor for cyclization reactions. biosynth.com Palladium-catalyzed intramolecular cyclizations are a common strategy for the synthesis of cyclic compounds. A general mechanism for such a process could involve the following steps:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

Intramolecular Insertion: If a nucleophilic group is present elsewhere in the molecule (or on a reaction partner), it can attack the palladium-bound carbon or the double bond in an intramolecular fashion.

Reductive Elimination: The final step would involve reductive elimination from the palladium center to form the cyclized product and regenerate the Pd(0) catalyst.

The specific pathway and the resulting ring size would depend on the nature of the nucleophile and the reaction conditions.

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Cl bond. |

| Intramolecular Insertion | A tethered nucleophile attacks the palladium-activated substrate. |

| Reductive Elimination | The cyclic product is released, and the catalyst is regenerated. |

The allylic chloride moiety in this compound makes it an excellent substrate for the formation of π-allyl palladium(II) complexes. These intermediates are central to many palladium-catalyzed allylic substitution reactions. The formation of a π-allyl complex occurs via the coordination of the palladium catalyst to the double bond, followed by the departure of the chloride leaving group.

Once formed, the π-allyl palladium(II) complex is electrophilic and can be attacked by a wide range of nucleophiles. This attack typically occurs at one of the terminal carbons of the allyl system. The regioselectivity of the nucleophilic attack is a key aspect of these reactions and is influenced by the ligands on the palladium and the electronic and steric nature of the π-allyl ligand itself. Rearrangements can occur if the nucleophilic attack happens at a different position than the original location of the leaving group.

Domino C-O Coupling/Carbonylation Mechanistic Studies

While specific studies on this compound are not prevalent, the mechanism of domino C-O coupling/carbonylation can be inferred from analogous palladium-catalyzed reactions of allylic chlorides. The catalytic cycle likely commences with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound, forming a π-allylpalladium(II) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to generate an acylpalladium(II) intermediate. Subsequent nucleophilic attack by an alcohol or amine on the acyl group leads to the formation of the C-O or C-N bond and the desired product. The final step is the reductive elimination of the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The regioselectivity of the carbonylation is a critical aspect of this process, with the reaction conditions influencing the position of the newly formed ester or amide group.

Table 1: Proposed Catalytic Cycle for Domino C-O Coupling/Carbonylation

| Step | Description | Intermediate |

| 1 | Oxidative Addition | π-Allylpalladium(II) Complex |

| 2 | CO Insertion | Acylpalladium(II) Complex |

| 3 | Nucleophilic Attack | Product-Palladium Complex |

| 4 | Reductive Elimination | Palladium(0) Catalyst |

Ruthenium-Catalyzed Elimination Processes

Ruthenium catalysts are known to facilitate a variety of transformations, including elimination reactions. In the context of this compound, a ruthenium-catalyzed dehydrochlorination could be a plausible pathway. Drawing parallels from studies on the dehydrohalogenation of cyclic allyl halides and the transfer hydro-dehalogenation of α-haloesters by ruthenium complexes, a potential mechanism can be outlined. The process may initiate with the coordination of the ruthenium catalyst to the substrate. This is followed by an oxidative addition of the C-Cl bond to the ruthenium center, forming a ruthenium(IV) intermediate. Subsequent β-hydride elimination would then lead to the formation of a diene product and a ruthenium-hydride species. The final step would involve the reductive elimination of HCl, regenerating the active ruthenium catalyst.

Stereochemical Control in Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance for its application in asymmetric synthesis. The inherent chirality at the C2 position and the geometry of the double bond play a crucial role in determining the stereochemistry of the products.

Diastereoselectivity in Cyclization Reactions

The diastereoselectivity in cyclization reactions of this compound can be anticipated by examining similar systems. For instance, in oxonium-ene cyclization reactions of related functionalized butenoates, high levels of diastereoselectivity have been observed. The formation of new stereocenters is directed by the existing stereochemistry of the starting material and the transition state geometry of the cyclization. In a hypothetical intramolecular cyclization of a derivative of this compound, the facial selectivity of the nucleophilic attack on the double bond would be influenced by the steric and electronic nature of the substituents at the C2 position. The formation of a six-membered ring, for example, would likely proceed through a chair-like transition state, with the substituents adopting pseudo-equatorial positions to minimize steric interactions, thus favoring the formation of one diastereomer over the other.

Table 2: Factors Influencing Diastereoselectivity in Cyclization

| Factor | Influence |

| Existing Stereocenter | Directs the approach of the nucleophile. |

| Transition State Geometry | Favors conformations that minimize steric strain. |

| Lewis Acid/Catalyst | Can coordinate to functional groups, influencing the conformation of the transition state. |

Stereochemical Outcomes in Wittig Reactions

The Wittig reaction is a powerful tool for alkene synthesis, and the stereochemical outcome is highly dependent on the nature of the phosphorus ylide. While specific examples with this compound are scarce, general principles of the Wittig reaction can be applied. If the corresponding phosphonium ylide were generated from this compound, it would be considered a "stabilized" ylide due to the presence of the electron-withdrawing ester group. Stabilized ylides typically lead to the formation of (E)-alkenes with high selectivity. This is because the initial addition of the ylide to the aldehyde is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. Conversely, if a non-stabilized ylide were to react with a carbonyl derivative of this compound, the formation of the (Z)-alkene would be favored due to the kinetic control of the irreversible formation of the syn-oxaphosphetane intermediate. wikipedia.orglibretexts.orgyoutube.com

Table 3: Predicted Stereochemical Outcome of Wittig Reactions

| Ylide Type | Intermediate | Product Stereochemistry |

| Stabilized | anti-Oxaphosphetane (thermodynamic control) | (E)-Alkene |

| Non-stabilized | syn-Oxaphosphetane (kinetic control) | (Z)-Alkene |

Computational and Advanced Spectroscopic Studies in Support of Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the properties of molecules like Methyl 2-chlorobut-3-enoate. These computational approaches allow for the investigation of molecular characteristics that may be difficult to determine experimentally.

The presence of rotatable single bonds in this compound gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this molecule, rotation around the C2-C3 bond and the C-O single bonds of the ester group are of particular interest.

Theoretical studies on similar molecules, such as 3-chloro-1-butene, have successfully employed DFT methods (e.g., B3LYP with a 6-31G(d) basis set) to identify different conformers and calculate their energy minima. researchgate.net For this compound, a similar computational scan of the potential energy surface by systematically rotating the key dihedral angles would reveal the stable, low-energy conformations. It is anticipated that staggered conformations that minimize steric hindrance between the vinyl, chloro, and methoxycarbonyl groups would be the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and based on typical energy differences for similar molecules, as specific experimental or computational data for this compound is not available in the cited literature.)

| Conformer | Dihedral Angle (Cl-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal (Gauche) | ~60° | 1.5 |

| Anti-clinal | ~120° | 3.2 |

| Syn-periplanar | ~0° | 5.0 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For unsaturated esters, the HOMO is typically associated with the C=C double bond, while the LUMO is often centered on the carbonyl group of the ester. The presence of an electronegative chlorine atom at the allylic position would be expected to lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy, in particular, would enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In the context of reactions like Diels-Alder, the overlap of frontier orbitals determines the regioselectivity of the product. dtu.dk

Quantum chemical calculations are instrumental in mapping out the reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution or isomerization, transition state modeling can provide valuable information about the reaction barriers and kinetics.

For instance, the isomerization of allylic chlorides can proceed through various mechanisms. researchgate.net Computational modeling could elucidate the transition state for a potential chemrxiv.orgnih.gov-suprafacial shift of the chlorine atom, allowing for the calculation of the activation energy for this process. Such calculations have been performed for similar allylic systems, providing insights into their thermal rearrangements and elimination reactions. researchgate.net

Vibrational Spectroscopy (IR) for Conformer Identification

Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups and, in more detailed studies, for distinguishing between different conformers of a molecule. pitt.edu Each conformer has a unique set of vibrational modes, leading to a distinct IR spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1735-1750 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹). spectroscopyonline.comresearchgate.net The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com

By comparing the experimental IR spectrum with the computationally predicted spectra for the different stable conformers (as determined by quantum chemical calculations), it is possible to identify the conformer or mixture of conformers present under the experimental conditions. nih.gov The calculated harmonic vibrational wavenumbers from DFT are often scaled to achieve better agreement with experimental data. nih.gov Studies on similar chlorinated alkenes have demonstrated the utility of this combined computational and experimental approach. researchgate.net

Table 2: Expected Characteristic IR Absorption Frequencies for this compound (Note: These are general ranges and the exact positions would depend on the molecular environment and conformation.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkene) | Stretch | 3010-3100 |

| C-H (alkane) | Stretch | 2850-3000 |

| C=O (ester) | Stretch | 1735-1750 |

| C=C (alkene) | Stretch | 1640-1680 |

| C-O (ester) | Stretch | 1100-1300 |

| C-Cl | Stretch | 550-850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons, the proton at the chlorine-bearing carbon (C2), and the methyl protons of the ester group. The chemical shifts and coupling constants of the vinyl protons would be characteristic of a terminal alkene. The ¹³C NMR spectrum would similarly show distinct resonances for the carbonyl carbon, the olefinic carbons, the carbon bearing the chlorine, and the methoxy (B1213986) carbon. The presence of the electronegative chlorine atom would cause a downfield shift for the C2 carbon. blogspot.comnih.gov

NMR spectroscopy is also an excellent tool for studying dynamic processes like isomerization. For example, if this compound were to undergo isomerization to its more thermodynamically stable conjugated isomer, Methyl 2-chlorobut-2-enoate, this process could be monitored by NMR. nih.gov The disappearance of signals corresponding to the starting material and the appearance of a new set of signals for the product could be tracked over time to determine the reaction kinetics. Studies on the isomerization of other allylic halides have successfully used NMR to follow the reaction progress. acs.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | 3.7 - 3.8 | 52 - 54 |

| -CHCl- | 4.5 - 4.8 | 55 - 60 |

| -CH=CH₂ | 5.2 - 5.5 | 118 - 122 |

| -CH=CH₂ | 5.8 - 6.1 | 135 - 140 |

| C=O | - | 168 - 172 |

Synthetic Utility and Research Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of multiple reactive sites within the structure of methyl 2-chlorobut-3-enoate makes it an attractive starting material for the synthesis of complex organic molecules. It serves as a linchpin in methodologies aimed at increasing molecular complexity in a controlled and efficient manner.

One notable application is in the diastereoselective synthesis of homoallylic amines. biosynth.com These structural motifs are crucial intermediates in the production of a wide range of pharmaceuticals and agrochemicals. The synthesis involves a cyclization reaction that is facilitated by a transition metal or a stereochemical change, leading to the desired product with high yield and diastereoselectivity. biosynth.com

Furthermore, this compound participates in cycloaddition reactions, which are powerful tools for the construction of cyclic systems. A key example is the 1,3-dipolar cycloaddition with nitrones. This reaction provides a stereoselective route to isoxazolidine derivatives, which are five-membered nitrogen- and oxygen-containing heterocycles. chem-station.comnih.govnih.gov The ability to form multiple new stereogenic centers in a single step highlights the efficiency of this approach in building complex, stereochemically rich molecules. chem-station.com

Table 1: Selected Applications of this compound in Complex Molecule Synthesis

| Reaction Type | Product Class | Significance |

| Diastereoselective Cyclization | Homoallylic Amines | Intermediates for pharmaceuticals and agrochemicals biosynth.com |

| 1,3-Dipolar Cycloaddition | Isoxazolidines | Stereocontrolled synthesis of heterocyclic scaffolds chem-station.comnih.govnih.gov |

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound extends to the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

As previously mentioned, its reaction with nitrones via a 1,3-dipolar cycloaddition is a well-established method for the synthesis of isoxazolidines. chem-station.comnih.govnih.gov This reaction is a powerful tool for creating five-membered heterocyclic rings with a high degree of stereocontrol. chem-station.com

While direct examples of the synthesis of other specific heterocycles such as pyridines, thiophenes, or pyrans commencing from this compound are not extensively detailed in the available literature, the inherent reactivity of the molecule suggests its potential in such transformations. For instance, the α,β-unsaturated ester functionality could act as a dienophile in Diels-Alder reactions to construct six-membered rings, a common strategy in the synthesis of complex heterocyclic systems. dtu.dk The chlorine atom also provides a handle for nucleophilic substitution, which could be exploited in ring-closing reactions to form a variety of heterocyclic frameworks.

Intermediates for Specialty Chemicals and Agrochemicals (Synthetic Perspective)

From a synthetic standpoint, this compound is a valuable precursor for the production of key intermediates used in the specialty chemical and agrochemical industries. Its role in the synthesis of homoallylic amines is a prime example of its utility in this context. biosynth.com

Homoallylic amines are not typically the final active ingredients but are crucial building blocks that are further elaborated to produce a wide array of commercial products, including pesticides and herbicides. biosynth.com The diastereoselective synthesis of these amines from this compound allows for precise control over the stereochemistry of the final agrochemical, which is often critical for its biological activity and efficacy.

While specific commercial agrochemicals derived directly from this compound are not explicitly named in readily available literature, its established role as a precursor to essential amine intermediates underscores its importance in the synthetic pipeline of this industry.

Functionalization of Polymeric Materials (e.g., Related Halogenated Monomers)

The vinyl group in this compound suggests its potential as a monomer for polymerization reactions, including graft polymerization. Grafting is a technique used to modify the properties of a polymer by attaching new polymer chains (grafts) to the main polymer backbone. tandfonline.comresearchgate.netscirp.orgmdpi.comtandfonline.com This process can be used to introduce new functionalities and enhance properties such as dyeability, water repellency, and adhesion. tandfonline.com

While specific studies detailing the graft polymerization of this compound are not prevalent, the general principles of vinyl monomer grafting are well-established. tandfonline.comresearchgate.netscirp.orgmdpi.comtandfonline.com The presence of the chloro- and ester- functionalities on the monomer could impart unique properties to the grafted polymer. For instance, the chlorine atom could serve as a site for further post-polymerization modification, allowing for the attachment of other functional groups. The ester group could influence the polarity and solubility of the resulting copolymer.

Development of Adsorbents for Metal Ion Extraction (e.g., Ligand Modification of Activated Carbon)

The surface functionalization of adsorbent materials like activated carbon is a common strategy to enhance their capacity for removing heavy metal ions from aqueous solutions. researchgate.netnih.govnih.govresearchgate.netrsc.org This is often achieved by introducing functional groups that can chelate or otherwise bind to the metal ions.

Although direct application of this compound for this purpose is not widely documented, its chemical structure suggests a potential role in the synthesis of such functionalized adsorbents. The ester group could be hydrolyzed to a carboxylic acid, which is a known metal-binding moiety. Alternatively, the chlorine atom could be displaced by a nucleophilic ligand containing donor atoms such as nitrogen, sulfur, or oxygen, which have a high affinity for heavy metal ions. This modified ligand could then be attached to a support like activated carbon to create a highly effective adsorbent.

Utility in Enzyme Inhibition Mechanism Studies (as a chemical probe)

This compound possesses structural features that make it a potential candidate for use as a chemical probe in enzyme inhibition studies. Specifically, its α,β-unsaturated ester system makes it a Michael acceptor. nih.gov Michael acceptors are electrophilic compounds that can react with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme. nih.gov This covalent modification can lead to irreversible inhibition of the enzyme's activity.

Such probes are valuable tools for identifying and characterizing the active site of enzymes. nih.gov By observing which enzymes are inhibited by this compound and identifying the specific amino acid residue that is modified, researchers can gain insights into the enzyme's catalytic mechanism and the structure of its active site. While specific studies employing this compound as an enzyme probe are not extensively reported, its inherent reactivity as a Michael acceptor suggests its potential utility in this area of chemical biology.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 2-chlorobut-3-enoate, and how can reaction conditions be optimized for high yield?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or esterification of precursor molecules. For example, starting from methyl 2-hydroxybut-3-enoate (a structurally similar compound), chlorination can be achieved using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions . Reaction optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent). Monitoring via thin-layer chromatography (TLC) or in situ FTIR for carbonyl group stability (retention of ester functionality) is critical. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The vinylic proton (CH₂=CH–) appears as a doublet of doublets (δ 5.5–6.5 ppm) due to coupling with adjacent protons. The chlorinated carbon (C–Cl) shows a deshielded ¹³C signal (δ 60–70 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~600 cm⁻¹ (C–Cl stretch) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ at m/z 136 (calculated for C₅H₇ClO₂) and fragment ions (e.g., loss of –OCH₃ at m/z 105) validate the structure .

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound derivatives, particularly regarding bond-length anomalies?

Methodological Answer:

Structural refinement using SHELXL (a module of SHELX) allows precise modeling of bond lengths and angles. For example, discrepancies in C–Cl bond lengths (expected range: 1.76–1.80 Å) may arise from thermal motion or disorder. Strategies include:

- Applying anisotropic displacement parameters to refine atomic positions .

- Validating results with the CIF check tool in PLATON to flag outliers (>3σ) .

- Comparing derived torsion angles (e.g., Cl–C–C=O dihedral angles) against similar compounds in the Cambridge Structural Database (CSD) to identify steric or electronic distortions .

Advanced: How do hydrogen-bonding networks influence the solid-state packing of this compound, and how can graph set analysis elucidate these patterns?

Methodological Answer:

Hydrogen-bonding motifs (e.g., C=O···H–C or Cl···H–O interactions) dictate crystal packing. Graph set analysis (as per Etter’s formalism) classifies these interactions into patterns like D (donor) and A (acceptor):

- R₂²(8) motifs : Common in esters with bifurcated H-bonds, leading to layered structures .

- Cl···H–C interactions : Weak but contribute to 3D stability. Use Mercury software to visualize and quantify these contacts (distance < 3.3 Å, angle > 110°) .

Contradictions in packing models (e.g., polymorphism) require comparing experimental powder XRD patterns with simulated data from single-crystal structures .

Advanced: How can researchers address contradictions between kinetic vs. thermodynamic product formation during the synthesis of this compound derivatives?

Methodological Answer:

- Kinetic Control : Low temperatures (–20°C) and polar aprotic solvents (e.g., DMF) favor faster chlorination at the α-position, producing the target compound. Monitor via GC-MS to detect intermediates.

- Thermodynamic Control : Higher temperatures (40–60°C) may lead to rearrangement or elimination (e.g., formation of conjugated dienes via HCl elimination). Computational modeling (DFT at B3LYP/6-31G*) predicts energy barriers for competing pathways .

- Resolution : Use time-resolved ¹H NMR to track product ratios and adjust quenching times .

Advanced: What strategies mitigate enantiomeric bias in asymmetric syntheses involving this compound as a chiral building block?

Methodological Answer:

- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to direct stereochemistry during nucleophilic substitution. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Catalytic Asymmetric Chlorination : Use organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (Cu(I)/bisoxazoline) to achieve >90% ee. Monitor reaction progress using circular dichroism (CD) spectroscopy .

Advanced: How can researchers validate the purity of this compound in multi-step syntheses, particularly when trace impurities mimic spectral signatures?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Differentiate between isomeric impurities (e.g., 3-chloro vs. 2-chloro regioisomers) by correlating proton and carbon shifts.

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (≥0.1%) via exact mass measurements (mass error < 2 ppm) .

- DSC/TGA : Thermal analysis identifies decomposition profiles inconsistent with the pure compound (e.g., melting point deviations >2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.